molecular formula C8H8ClNO2 B112418 N-(4-Chloro-3-hydroxyphenyl)acetamide CAS No. 28443-52-9

N-(4-Chloro-3-hydroxyphenyl)acetamide

Cat. No. B112418
CAS RN: 28443-52-9
M. Wt: 185.61 g/mol
InChI Key: FWPNOLFNLHAULD-UHFFFAOYSA-N
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Patent
US04741997

Procedure details

A suspension containing 80 g (0.56 mole) of 5-amino-2-chlorophenol, 70 ml (0.74 mole) of acetic anhydride, and 200 ml of acetonitrile was refluxed with stirring for 2 hours. This suspension was cooled to room temperature and the resulting crystalline precipitate was collected by filtration and washed with 200 ml of acetonitrile.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>C(#N)C>[C:10]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([OH:8])[CH:7]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)Cl
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
FILTRATION
Type
FILTRATION
Details
the resulting crystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 200 ml of acetonitrile

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)NC=1C=CC(=C(C1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.